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Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount

for understanding their roles in health and disease. The complexity of the lipidome and the

potential for variability during sample preparation and analysis necessitate the use of internal

standards. An ideal internal standard should be a compound that is not naturally present in the

sample, behaves similarly to the analytes of interest during extraction and analysis, and can be

readily distinguished by the analytical platform.

Lysophosphatidylcholine (LPC) C19:0 is a synthetic lysophospholipid with a 19-carbon fatty

acid chain. Due to the rarity of odd-numbered carbon chains in most biological systems, LPC

(19:0) serves as an excellent internal standard for the quantification of various

lysophosphatidylcholine species and other lipid classes in complex biological matrices such as

plasma, tissues, and cells.[1][2][3] Its use helps to correct for variations in lipid extraction

efficiency, sample loss during preparation, and fluctuations in instrument response, thereby

ensuring high-quality, reliable quantitative data.[1][4][5]
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Key Advantages of LPC (19:0) as an Internal
Standard

Non-endogenous: Not naturally occurring in significant amounts in most mammalian

samples, minimizing interference with endogenous lipid measurements.[1][3]

Chemical Similarity: As a lysophosphatidylcholine, it shares structural and physicochemical

properties with a major class of bioactive lipids, ensuring similar behavior during extraction

and ionization.

Improved Accuracy and Precision: Its addition at the beginning of the sample preparation

workflow allows for normalization of data, correcting for both sample preparation losses and

analytical variability.[5]

Versatility: Suitable for use in various mass spectrometry-based lipidomics platforms,

including Liquid Chromatography-Mass Spectrometry (LC-MS) and Flow Injection Analysis-

Tandem Mass Spectrometry (FIA-MS/MS).[1][2]

Quantitative Data Summary
The use of LPC (19:0) as an internal standard has been shown to result in excellent linearity

and reproducibility for the quantification of endogenous LPC species.

Table 1: Linearity of LPC Quantification using LPC (19:0) Internal Standard

Analyte
Concentration Range
(µmol/L)

Regression Coefficient (r²)

LPC 16:0 0 - 100 > 0.99

LPC 18:0 0 - 100 > 0.99

LPC 22:0 0 - 100 > 0.99

Data adapted from studies demonstrating the linear response of various LPC species when

quantified using LPC (19:0) as an internal standard. The high regression coefficients indicate a

strong linear relationship between the analyte concentration and the measured response.[1]
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Table 2: Performance Characteristics

Parameter Observation Significance

Linear Dynamic Range

Wide, covering physiological

and pathological

concentrations.

Enables accurate

quantification across a broad

range of experimental

conditions.[1]

Precision (RSD%) Typically < 15%

Demonstrates high

reproducibility of the analytical

method.[6]

Recovery
Consistent across different

sample matrices.

Indicates that LPC (19:0)

effectively tracks and corrects

for analyte loss during sample

processing.

Experimental Protocols
Below are detailed protocols for the use of LPC (19:0) as an internal standard in a typical

lipidomics workflow for plasma/serum and cultured cells.

Protocol 1: Lipid Extraction from Plasma/Serum using
LPC (19:0) Internal Standard
This protocol is based on the widely used Folch or Bligh-Dyer lipid extraction methods.[2][7]

Materials:

LPC (19:0) internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)

Plasma or serum samples

Chloroform, HPLC grade

Methanol, HPLC grade

Water, HPLC grade
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Glass centrifuge tubes with PTFE-lined caps

Nitrogen gas evaporator

Vortex mixer

Centrifuge

Procedure:

Sample Thawing: Thaw plasma/serum samples on ice to prevent lipid degradation.[2]

Internal Standard Spiking: To a 2 mL glass centrifuge tube, add a known volume of plasma

(e.g., 20 µL). Add a precise amount of LPC (19:0) internal standard solution. The amount

should be chosen to be within the linear range of the instrument and comparable to the

expected concentration of the analytes.

Solvent Addition: Add chloroform and methanol to the sample to achieve a final ratio of

chloroform:methanol:aqueous sample of approximately 2:1:0.8 (v/v/v). For a 20 µL plasma

sample, this can be achieved by adding 500 µL of chloroform and 250 µL of methanol.

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein

precipitation.

Phase Separation: Add 200 µL of water to induce phase separation. Vortex for another 30

seconds.

Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will result in two

distinct phases: an upper aqueous phase and a lower organic phase containing the lipids. A

protein disk may be visible at the interface.

Lipid Extraction: Carefully aspirate the lower organic phase using a glass Pasteur pipette

and transfer it to a new clean glass tube. Be cautious not to disturb the protein layer.

Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas

at 30-40°C.
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Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your

analytical platform (e.g., 100 µL of isopropanol or methanol:chloroform 1:1, v/v).[2]

Analysis: The sample is now ready for analysis by LC-MS/MS or FIA-ESI-MS/MS.

Protocol 2: Lipid Extraction from Cultured Cells using
LPC (19:0) Internal Standard
Materials:

LPC (19:0) internal standard solution

Cultured cells

Phosphate-buffered saline (PBS), ice-cold

Cell scraper

Solvents as in Protocol 1

Procedure:

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Cell Lysis and Internal Standard Spiking: Add a suitable volume of ice-cold methanol to the

culture dish to quench metabolic activity and lyse the cells. Scrape the cells and collect the

cell lysate in a glass centrifuge tube. Add the LPC (19:0) internal standard to the lysate.

Lipid Extraction: Add chloroform to the cell lysate to achieve a chloroform:methanol ratio of

2:1 (v/v).

Vortexing and Phase Separation: Follow steps 4-6 from Protocol 1.

Lipid Collection and Drying: Follow steps 7-8 from Protocol 1.

Reconstitution and Analysis: Follow steps 9-10 from Protocol 1.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6170197/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 1: General Lipidomics Workflow
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Caption: General workflow for lipidomics analysis using an internal standard.

Diagram 2: Ratiometric Quantification Principle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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